Methyl 2-methyl-1H-benzimidazole-5-carboxylate

Overview

Description

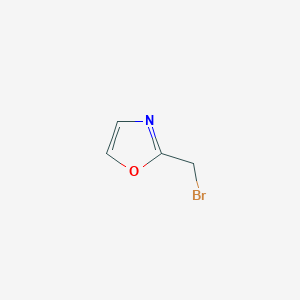

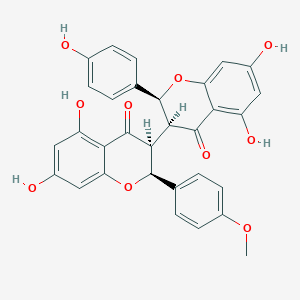

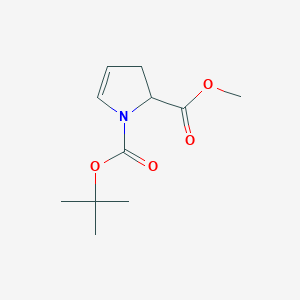

“Methyl 2-methyl-1H-benzimidazole-5-carboxylate” is a chemical compound with the molecular formula C10H10N2O2 . It is used as an intermediate for the synthesis of a number of bioisosteric benzimidazoles .

Synthesis Analysis

The synthesis of “this compound” involves the reaction of o-phenylendiamine derivatives with urea . Oxygen at the 2nd position is converted to chlorine in the presence of POCl3. Finally, the resulting products are obtained by the nucleophilic substitution with 4-methylpiperidine .Molecular Structure Analysis

The molecular structure of “this compound” is based on the benzimidazole core, which is a fused benzene and imidazole ring. The compound has a methyl group attached to the nitrogen atom in the imidazole ring and a carboxylate group attached to the 5th carbon in the benzene ring .Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 190.20 . The average mass is 176.172 Da and the monoisotopic mass is 176.058578 Da .Scientific Research Applications

Synthesis Techniques and Derivative Formation

- Synthesis of Derivatives : Methyl 2-methyl-1H-benzimidazole-5-carboxylate derivatives have been synthesized for various applications. El’chaninov et al. (2015) described the synthesis of 1-methyl-2-(5-methyl-2-furyl)-1H- and 1-methyl-2-(5-methyl-2-thienyl)-1H-benzimidazoles, which were formylated and acylated for further applications in chemistry (El’chaninov, Aleksandrov, & El’chaninov, 2015).

Structural and Spectral Analysis

- Structural and Vibrational Analysis : Tanış (2017) conducted a detailed theoretical and experimental investigation of 2-methyl -1h-benzimidazole 5 carboxylic acid, analyzing its vibrational spectra and electronic characteristics (Tanış, 2017).

Biological Applications and Anticancer Potential

- Antileukemic Agents : A study by Gowda et al. (2009) synthesized novel benzimidazole-5-carboxylic acid derivatives as potential chemotherapeutic agents, finding specific compounds to exhibit significant cell death in leukemic cells (Gowda, Kavitha, Chiruvella, Joy, Rangappa, & Raghavan, 2009).

- DNA Topoisomerase Inhibitors : Alpan et al. (2007) synthesized 1H-benzimidazole derivatives and evaluated their inhibitory effects on mammalian DNA topoisomerase, which are critical for cancer treatment (Alpan, Gunes, & Topçu, 2007).

Antitumor Activity and Metal Complexes

- Metal Complexes with Antitumor Activity : Galal et al. (2009) synthesized metal complexes using 2-methyl-1H-benzimidazole-5-carboxylic acid hydrazide with various metal ions, showing antitumor activity in human lung and breast cancer cell lines (Galal, Hegab, Kassab, Rodriguez, Kerwin, El-Khamry, & El-Diwani, 2009).

Corrosion Inhibition

- Inhibition of Steel Corrosion : Yadav et al. (2013) researched the corrosion inhibition performance of benzimidazole derivatives for mild steel in an acidic environment. These compounds were found effective in reducing corrosion (Yadav, Behera, Kumar, & Sinha, 2013).

Safety and Hazards

The safety data sheet for “Methyl 2-methyl-1H-benzimidazole-5-carboxylate” indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to use only outdoors or in a well-ventilated area .

Mechanism of Action

Target of Action

Methyl 2-methylbenzimidazole-5-carboxylate, also known as methyl 2-methyl-3H-benzimidazole-5-carboxylate or Methyl 2-methyl-1H-benzimidazole-5-carboxylate, is a derivative of benzimidazole . Benzimidazoles are known to bind to tubulin proteins , which are key components of the cell’s cytoskeleton and play a crucial role in cell division .

Mode of Action

The compound’s mode of action is believed to be similar to that of other benzimidazoles, which exert their effects by binding to tubulin proteins . This binding disrupts microtubule assembly and the formation of spindles at cell division, resulting in the malsegregation of chromosomes . This disruption of cell division can lead to cell death, particularly in rapidly dividing cells .

Biochemical Pathways

It is known that benzimidazoles can affect various biochemical pathways due to their interaction with tubulin proteins . This interaction can disrupt normal cellular processes, including cell division, and can lead to cell death .

Pharmacokinetics

It is known that the compound has a molecular weight of 1902 , a melting point of 170 °C , and a boiling point of 404.4±18.0 °C .

Result of Action

The primary result of the action of Methyl 2-methylbenzimidazole-5-carboxylate is the disruption of cell division, which can lead to cell death . This is particularly effective against rapidly dividing cells .

properties

IUPAC Name |

methyl 2-methyl-3H-benzimidazole-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c1-6-11-8-4-3-7(10(13)14-2)5-9(8)12-6/h3-5H,1-2H3,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOLSXZVWXGFHOD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(N1)C=C(C=C2)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Dichloro[1,3-bis(diphenylphosphino)propane]iron(II)](/img/structure/B3079217.png)

![3-[(Phenylcarbonyl)amino]hexanedioic acid](/img/structure/B3079226.png)

![1-(2-Chloro-6-fluoro-benzyl)-1H-[1,2,3]triazole-4-carboxylic acid](/img/structure/B3079250.png)

![2-[[4-Nitro-2-(phenylmethoxy)phenoxy]methyl]oxirane](/img/structure/B3079297.png)